molecular formula C13H20N4O B3008094 N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide CAS No. 652143-11-8

N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B3008094
CAS No.: 652143-11-8
M. Wt: 248.33
InChI Key: ZOMZBQJQEOXWSU-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide: is an organic compound that features a combination of an aminophenyl group and a methylpiperazinyl group linked by an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-nitroaniline and 4-methylpiperazine.

    Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 3-aminophenyl compound is then acylated with 2-chloroacetyl chloride in the presence of a base like triethylamine to form N-(3-aminophenyl)-2-chloroacetamide.

    Substitution: Finally, the chloroacetamide is reacted with 4-methylpiperazine to yield N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide.

Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe due to its structural features.

Medicine:

  • Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

Industry:

  • Potential applications in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The aminophenyl group may facilitate binding to aromatic residues in proteins, while the piperazine moiety could interact with various biological pathways.

Comparison with Similar Compounds

  • N-(3-aminophenyl)-3-(4-methylpiperazin-1-yl)propanamide
  • N-(3-aminophenyl)-4-(4-methylpiperazin-1-yl)butanamide
  • (3-aminophenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness:

  • The specific positioning of the acetamide linkage in N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide provides unique reactivity and binding properties compared to its analogs.
  • The compound’s structure allows for specific interactions with biological targets, potentially offering distinct pharmacological profiles.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)10-13(18)15-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMZBQJQEOXWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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